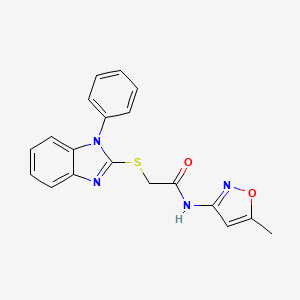
(2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone, also known as PIM-1 inhibitor, is a small molecule inhibitor that targets the PIM-1 kinase enzyme. This enzyme is involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA damage response. The inhibition of PIM-1 kinase has been shown to have potential therapeutic applications in cancer and other diseases.
作用機序
(2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone kinase is involved in the regulation of various signaling pathways, including the PI3K/AKT/mTOR and JAK/STAT pathways. The inhibition of (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone kinase leads to the downregulation of these pathways, resulting in the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor has been shown to have other physiological effects. It has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor is its specificity for (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone kinase, which reduces the potential for off-target effects. However, the use of (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor in lab experiments is limited by its solubility and stability, which can affect its efficacy and reproducibility.
将来の方向性
Future research on (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor could focus on its potential therapeutic applications in other diseases, such as neurodegenerative diseases and diabetes. Additionally, the development of more potent and selective (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitors could improve their efficacy and reduce potential side effects. Finally, the use of (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor in combination with other therapeutic agents could be explored further to improve treatment outcomes.
合成法
The synthesis of (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor involves several steps, including the coupling of 2-imidazol-1-ylpyridine and 2-propan-2-ylpyrrolidine, followed by the addition of a methanone group. The final product is obtained through purification and characterization techniques, such as column chromatography and NMR spectroscopy.
科学的研究の応用
(2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor has been extensively studied in preclinical models of cancer, where it has shown promising results as a therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and leukemia. Additionally, (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
特性
IUPAC Name |
(2-imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12(2)14-4-3-8-20(14)16(21)13-5-6-18-15(10-13)19-9-7-17-11-19/h5-7,9-12,14H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDVBKZNUOQKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1C(=O)C2=CC(=NC=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7533817.png)
![N-[5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7533820.png)
![2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one](/img/structure/B7533845.png)
![N-[2-[[2-(methylamino)-2-oxoethyl]-propylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7533846.png)


![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B7533866.png)
![1-Benzyl-3-ethyl-7-pyridin-3-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7533869.png)
![1-benzyl-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide](/img/structure/B7533874.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7533877.png)
![N-(3-iodophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7533880.png)
![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7533888.png)
![Imidazo[1,2-a]pyrimidin-2-yl-(2-propan-2-ylpyrrolidin-1-yl)methanone](/img/structure/B7533899.png)
![3-[(2,5-Dimethylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7533909.png)